molecular formula C19H11F2N3OS B2368250 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-61-8

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2368250
CAS RN: 863588-61-8
M. Wt: 367.37
InChI Key: KNPDMHSPYJHCNF-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is a type of N-heterocyclic compound . The molecular formula is C19H11F2N3OS and the molecular weight is 367.37.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “this compound” involves a thiazolo[5,4-b]pyridine core, which is a key structural unit for its activity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of "2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide" and its analogs involves complex chemical processes aimed at developing new compounds with potential biological activities. A study by Wang et al. (2013) outlines the synthesis of a closely related compound as a new potential PET agent for imaging B-Raf(V600E) in cancers, highlighting the compound's utility in diagnostic imaging and its complex synthesis process from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in multiple steps with an overall chemical yield (Wang, M., Gao, M., Miller, K., & Zheng, Q., 2013).

Potential Therapeutic Applications

While the query specifically excluded information related to drug use, dosage, and side effects, it is worth noting that the synthesis and study of such compounds often aim to explore their therapeutic potential. For example, derivatives of thiazolo[5,4-b]pyridin, as discussed in various research, have been synthesized for their anticancer, antibacterial, and enzyme inhibition properties, showing the broad scope of scientific interest in these compounds. The study of such compounds' synthesis, chemical properties, and interactions with biological targets provides foundational knowledge for further drug development and therapeutic application exploration.

Chemical Synthesis Techniques

Research efforts, such as those described by Mariappan et al. (2016), involve innovative synthesis techniques like hypervalent iodine promoted regioselective oxidative C–H functionalization, showcasing advanced methods in organic chemistry to create biologically potent compounds. These techniques emphasize metal-free approaches, broad substrate scopes, short reaction times, and simplified product purification processes, underscoring the ongoing advancements in chemical synthesis methodologies (Mariappan, A., Rajaguru, K., Roja, S. S., Muthusubramanian, S., & Bhuvanesh, N., 2016).

properties

IUPAC Name

2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDMHSPYJHCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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